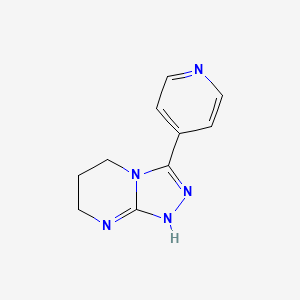

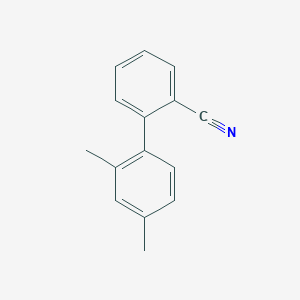

![molecular formula C15H14N4O B7836253 2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836253.png)

2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes an aniline group and a methoxyphenyl group .

Synthesis Analysis

While specific synthesis methods for this exact compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or condensation reactions .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the aniline group. These groups can participate in a variety of chemical reactions, including nucleophilic substitutions and condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

科学的研究の応用

Antifungal Agents

The triazole ring in this compound is associated with antifungal activity. Researchers have explored its potential as an antifungal agent against various fungal strains. By inhibiting fungal enzymes or disrupting cell membranes, it could contribute to the development of novel antifungal drugs .

Photodynamic Therapy (PDT)

The compound’s aromatic structure and triazole moiety make it a promising candidate for PDT. In PDT, light activates photosensitizers to generate reactive oxygen species, selectively destroying cancer cells or pathogens. Researchers investigate its efficacy in PDT for cancer treatment and microbial infections .

Corrosion Inhibition

The presence of aniline and triazole groups suggests potential corrosion inhibition properties. Researchers study its effectiveness in protecting metals (e.g., steel) from corrosion in aggressive environments. The compound may form a protective film on metal surfaces, reducing corrosion rates .

Biological Imaging and Labeling

Fluorescent derivatives of this compound could serve as imaging agents. By attaching fluorescent tags to the triazole ring, researchers can visualize cellular structures, track drug delivery, or study protein interactions. Its stability and low toxicity are advantageous for biological applications .

Inhibition of Arachidonate 15-Lipoxygenase (ALOX15)

The compound’s structural similarity to other pharmacophores (such as 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole) suggests potential ALOX15 inhibition. ALOX15 plays a role in inflammation and lipid metabolism. Investigating its inhibitory effects could lead to therapeutic applications .

Organic Electronics and Optoelectronics

The π-conjugated system in the compound makes it interesting for organic electronics. Researchers explore its use in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (FETs). Its electron-donating properties contribute to charge transport and device performance .

将来の方向性

The future research directions for this compound could be vast, given the wide range of potential applications for triazole derivatives. These could include further investigations into its potential biological activity, studies on its reactivity and chemical properties, or exploration of its potential uses in materials science .

作用機序

Target of Action

Similar arylamine derivatives have been used as hole transporting materials in perovskite solar cells . These compounds are known to interact with the perovskite layer in the solar cells, facilitating the transport of positive charges (holes) from the perovskite layer to the electrode .

Mode of Action

The mode of action of this compound involves its interaction with the perovskite layer in solar cells. The compound’s structure allows it to accept and transport positive charges (holes) efficiently . This hole extraction ability is crucial for the functioning of perovskite solar cells .

Biochemical Pathways

The compound’s interaction with the perovskite layer and its role in charge transport are key aspects of its function .

Pharmacokinetics

Its thermal stability, a crucial property for materials used in solar cells, is reported to be better than that of spiro-ometad, a commonly used hole transport material .

Result of Action

The use of 2-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline in perovskite solar cells results in efficient hole transport, contributing to the overall power conversion efficiency of the solar cells . The compound’s superior thermal stability also contributes to the longevity and performance of the solar cells .

Action Environment

The performance and stability of this compound can be influenced by environmental factors such as temperature and light exposure. For instance, the compound’s thermal stability is crucial for its performance in solar cells, which are often exposed to high temperatures . Additionally, the compound’s hole extraction ability is directly related to the amount of light the solar cell receives .

特性

IUPAC Name |

2-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-20-11-8-6-10(7-9-11)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDSGFYWVCMSAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[2-(4-Chlorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B7836194.png)

![2-[(2-Furylmethyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B7836230.png)

![2-[5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836241.png)

![2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836256.png)

![3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836264.png)

![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836272.png)